molecular formula C26H30N4O3S B2936855 2-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 950314-28-0

2-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2936855
CAS No.: 950314-28-0
M. Wt: 478.61
InChI Key: NBTNAYXTYSHHCZ-UHFFFAOYSA-N
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Description

2-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C26H30N4O3S and its molecular weight is 478.61. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

A series of novel compounds, including thieno[2,3-d]pyrimidinones and piperazinyl derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibit promising pharmacological activities, highlighting their potential as therapeutic agents for managing pain and inflammation. The research demonstrates the versatility of these heterocyclic compounds in drug design and development, offering a platform for the synthesis of new drugs with improved efficacy and safety profiles (Mosaad et al., 2010).

Antimicrobial Activity

Compounds featuring thieno[2,3-d]pyrimidinone cores have been synthesized and tested for their antimicrobial efficacy. These studies have led to the identification of compounds with significant antimicrobial activities against a range of bacterial and fungal strains, indicating the potential of such derivatives in the development of new antimicrobial agents. This research underscores the importance of heterocyclic compounds in addressing the growing concern of antimicrobial resistance and the need for novel therapeutic options (Abdel-rahman et al., 2002).

Anticancer Activity

Research into the synthesis of piperazinyl-substituted pyrido[1,2-a]pyrimidin-4-one derivatives has uncovered compounds with notable antiproliferative activities against various human cancer cell lines. These findings highlight the potential of such compounds in the development of new anticancer therapies, offering hope for more effective and targeted treatments. The studies provide a foundation for further investigation into the mechanisms of action of these compounds and their optimization for clinical use (Mallesha et al., 2012).

Properties

IUPAC Name

5-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S/c1-17(31)18-7-9-19(10-8-18)29-13-15-30(16-14-29)23(32)12-11-22-27-25(33)24-20-5-3-2-4-6-21(20)34-26(24)28-22/h7-10H,2-6,11-16H2,1H3,(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTNAYXTYSHHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NC4=C(C5=C(S4)CCCCC5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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